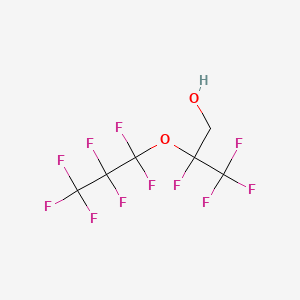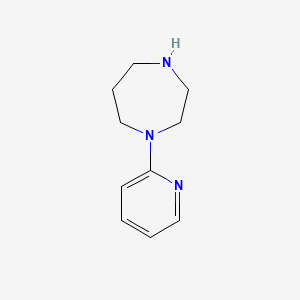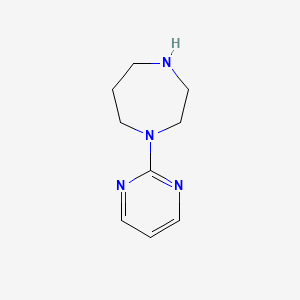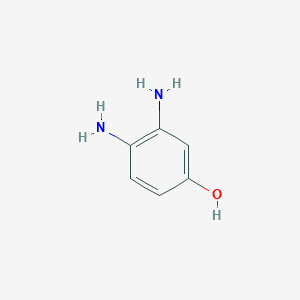
2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol
Overview
Description
2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is a perfluorinated compound known for its unique chemical propertiesThese bonds make the compound highly stable and resistant to degradation, which is why it is used in various industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is a perfluorinated compound used as an alternative to perfluorooctanoic acid (pfoa) in the fluoropolymer industry .
Mode of Action
It is known to interact with biological systems, potentially causing systemic toxicity .
Biochemical Pathways
One study found that exposure to this compound reduces cell viability, enhances apoptosis, and increases intracellular reactive oxygen species (ros), suggesting oxidative stress induction .
Pharmacokinetics
It is known that this compound has a high bioaccumulation capability .
Result of Action
The molecular and cellular effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol’s action include reduced cell viability, enhanced apoptosis, and increased intracellular ROS . These effects suggest that the compound induces oxidative stress.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. The compound has widespread environmental distribution and is persistent in the environment . Its action can also be influenced by its presence in human and wildlife serum concentrations .
Biochemical Analysis
Biochemical Properties
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as peroxisome proliferator-activated receptors (PPARs). These interactions can lead to the modulation of enzyme activity, influencing cellular redox states and metabolic processes. Additionally, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol has been observed to bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol on various cell types and cellular processes are profound. In human liver cells (HepG2), exposure to this compound has been shown to reduce cell viability, enhance apoptosis, and increase intracellular reactive oxygen species (ROS), indicating the induction of oxidative stress . These cellular effects suggest that 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol can disrupt normal cell function, potentially leading to altered cell signaling pathways, changes in gene expression, and impacts on cellular metabolism.
Molecular Mechanism
At the molecular level, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol exerts its effects through several mechanisms. This compound can bind to and inhibit the activity of enzymes involved in detoxification processes, such as cytochrome P450 enzymes. By inhibiting these enzymes, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol can interfere with the metabolism of other xenobiotics, leading to the accumulation of toxic intermediates . Additionally, this compound has been shown to activate PPARs, which can result in changes in gene expression related to lipid metabolism and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol have been observed to change over time. Studies have shown that this compound is relatively stable, with minimal degradation observed over extended periods . Long-term exposure to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism. These temporal effects highlight the importance of considering both short-term and long-term impacts when evaluating the safety and efficacy of this compound.
Dosage Effects in Animal Models
The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol vary with different dosages in animal models. In studies involving C57BL/6 mice, varying doses of this compound have been shown to produce dose-dependent effects on immune function and liver health At lower doses, minimal adverse effects were observed, while higher doses led to significant increases in liver weight, peroxisome proliferation, and suppression of T cell-dependent antibody responses (TDAR)
Metabolic Pathways
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol is involved in several metabolic pathways, primarily related to its role as a xenobiotic. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II detoxification enzymes . The interactions of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol with these enzymes can affect metabolic flux and alter the levels of key metabolites, potentially impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound is rapidly absorbed and distributed throughout the body, with a tendency to accumulate in the liver and other tissues involved in detoxification . The binding of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol to transport proteins can facilitate its cellular uptake and influence its localization within different cellular compartments.
Subcellular Localization
The subcellular localization of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol is critical for understanding its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in lipid metabolism and oxidative stress responses . The presence of targeting signals or post-translational modifications may direct 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol to specific subcellular compartments, influencing its biochemical activity and potential effects on cellular function.
Preparation Methods
The synthesis of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol typically involves the reaction of hexafluoropropylene oxide with other fluorinated compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Comparison with Similar Compounds
2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is similar to other perfluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Used in the production of non-stick coatings and other materials.
Hexafluoropropylene oxide dimer acid (HFPO-DA): . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O2/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15/h18H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLHCPBFWYOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379284 | |
| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26537-88-2 | |
| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















